

Technical Deep Dive: The 1-Azaspiro[4.4]nonane Scaffold

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Compound of Interest

Compound Name:	1-Methyl-1-azaspiro[4.4]nonan-3-amine
CAS No.:	2253639-06-2
Cat. No.:	B2378179

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Structural Architecture & Stereochemical Analysis

The 1-azaspiro[4.4]nonane system consists of a pyrrolidine ring fused to a cyclopentane ring at a single quaternary carbon (the spiro center). Unlike fused bicyclic systems (e.g., indolizines), the spiro-linkage enforces a rigid, orthogonal orientation between the two rings.

Key Structural Features[3][4][5][6]

- Rigidity:** The spiro carbon locks the two five-membered rings into a specific 3D conformation, reducing the entropic penalty upon binding to biological targets (e.g., the ribosomal A-site for Homoharringtonine).
- Vectorial Projection:** The nitrogen atom at position 1 allows for specific vectorial projection of substituents, crucial for interacting with hydrogen-bond donors/acceptors in receptor pockets (e.g., nAChR).
- Chirality:** The spiro center is stereogenic. In natural products like (-)-cephalotaxine, the absolute configuration at the spiro center controls the overall topology of the molecule.

Quantitative Comparison: 1-Aza vs. 2-Aza Isomers

While both isomers exist, the 1-aza variant is chemically distinct due to the proximity of the nitrogen to the spiro center.

Feature	1-Azaspiro[4.4]nonane	2-Azaspiro[4.4]nonane
Nitrogen Position	Adjacent to spiro carbon ()	Separated by one carbon ()
Basicity ()	Generally lower due to steric crowding	Typical secondary amine (~10-11)
Primary Natural Source	Cephalotaxus alkaloids	Less common in major alkaloids
Key Clinical Drug	Homoharringtonine (Omacetaxine)	None (mostly preclinical)

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9][10]

A. Oncology: The Cephalotaxine Class

The most authoritative application of this scaffold is in Omacetaxine mepesuccinate (Synribo), a semi-synthetic derivative of Homoharringtonine approved by the FDA for Chronic Myeloid Leukemia (CML).

- Mechanism: It binds to the A-site cleft of the eukaryotic large ribosomal subunit (60S), inhibiting the initial elongation step of protein synthesis.
- Role of the Scaffold: The 1-azaspiro[4.4]nonane core positions the ester side chain correctly to interfere with aminoacyl-tRNA binding.

B. Neuroscience: nAChR Agonists

Synthetic derivatives of 1-azaspiro[4.4]nonane have shown high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the

and

subtypes. The rigid spiro-amine mimics the quaternary ammonium of acetylcholine but with improved metabolic stability and blood-brain barrier (BBB) penetration.

C. Angiogenesis Inhibition

Azaspirene, a fungal metabolite containing a 1-oxa-7-azaspiro[4.4]nonane framework (a structural analog), inhibits endothelial migration induced by VEGF.[4] This highlights the scaffold's utility in targeting protein-protein interactions.

Synthetic Methodologies

Constructing the quaternary spiro center with stereocontrol is the primary synthetic challenge. Three authoritative strategies dominate the literature:

Strategy 1: Semipinacol Rearrangement (Stereoselective)

Used in the total synthesis of (-)-cephalotaxine.[5][6]

- Logic: Generates the spiro center by rearranging a fused bicyclic alcohol.
- Advantage: High enantioselectivity when chiral auxiliaries or catalysts are used.

Strategy 2: Intramolecular Nitrono Cycloaddition

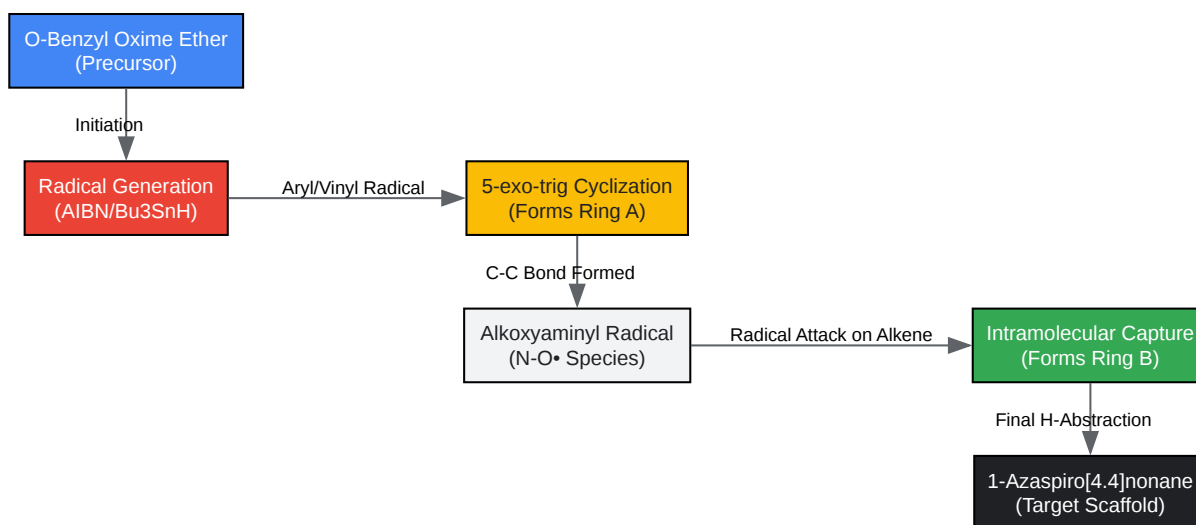
- Logic: An alkenyl-substituted cyclic nitrono undergoes thermal [3+2] cycloaddition to form an isoxazolidine, which is then reduced to the spiro-amine.[7]
- Advantage: Rapid assembly of the core from linear precursors.

Strategy 3: Domino Radical Bicyclization (Modern & Efficient)

- Logic: Uses an alkoxyaminyl radical to trigger a cascade cyclization.[1][8]
- Advantage: One-pot formation of both rings and the spiro center.

Visualizing the Synthetic Logic

The following diagram illustrates the Domino Radical Bicyclization pathway, a preferred method for rapidly accessing the core library for SAR studies.



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Caption: Mechanistic flow of the domino radical bicyclization to construct the 1-azaspiro[4.4]nonane core.

Detailed Experimental Protocol

Method: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis

This protocol is adapted from the work of Guerrero-Caicedo et al. (2019), validated for generating trans-configured spirocycles.

Reagents & Equipment

- Substrate: O-benzyl oxime ether (containing an alkenyl moiety and a radical precursor like aryl bromide).^{[1][2][8]}
- Radical Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) or AIBN.

- Propagator: Tributyltin hydride ()^[2]^[9]
- Solvent: Degassed Cyclohexane (HPLC grade).
- Apparatus: Schlenk line or sealed pressure tube, argon atmosphere.

Step-by-Step Methodology

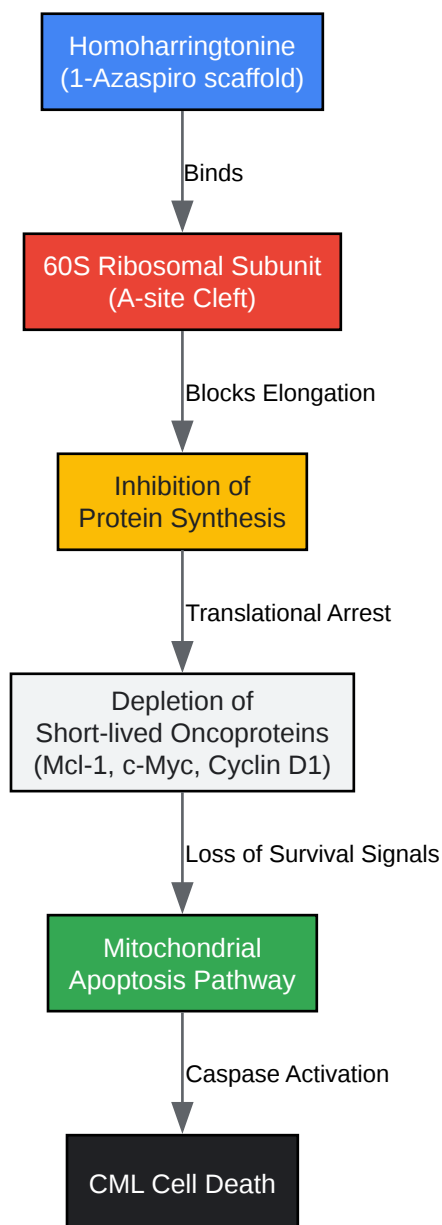
- Preparation of the Reaction Mixture:
 - In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the O-benzyl oxime ether substrate (1.0 equiv, e.g., 0.3 mmol) in anhydrous, degassed cyclohexane (concentration ~0.02 M to favor intramolecular reaction over intermolecular polymerization).
 - Note: High dilution is critical to prevent oligomerization.
- Addition of Reagents:
 - Add (1.2 equiv) via syringe under a positive pressure of argon.
 - Add the radical initiator AIBN (0.2 equiv).
- Reaction Initiation:
 - Heat the mixture to reflux (80°C).
 - Alternative: For thermally sensitive substrates, use (triethylborane) at room temperature with air injection as the initiator.
- Monitoring:
 - Monitor reaction progress via TLC (typically 2-4 hours). The disappearance of the starting bromide/iodide indicates completion of the first radical generation step.

- Work-up & Purification:
 - Cool the reaction to room temperature.
 - Add a 10% aqueous solution of KF (Potassium Fluoride) and stir for 30 minutes. Reason: This precipitates the tin residues as insoluble polymeric tributyltin fluoride.
 - Filter the resulting white solid through a pad of Celite.
 - Concentrate the filtrate under reduced pressure.[7]
 - Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). [2]
- Characterization:
 - Verify the spiro-structure using $^1\text{H-NMR}$ and $^{13}\text{C-NMR}$. Look for the quaternary carbon signal (typically 60-80 ppm) and the diastereomeric ratio (trans/cis).

Biological Signaling Pathway:

Homoharringtonine[4][5]

Understanding how this scaffold translates to clinical efficacy requires mapping the signaling cascade in CML cells.



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Caption: Mechanism of Action of Homoharringtonine (Omacetaxine) in Chronic Myeloid Leukemia.[2]

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